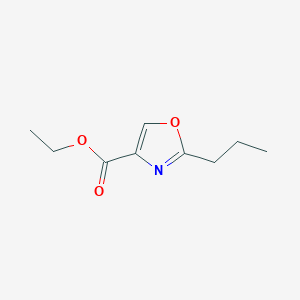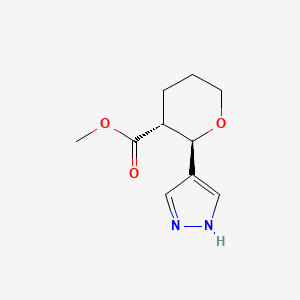![molecular formula C11H22N2O B11716006 (9S)-1-methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B11716006.png)
(9S)-1-methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(9S)-1-methyl-5-propyl-3,7-diazabicyclo[331]nonan-9-ol is a bicyclic compound that features a unique structure with a diazabicyclo nonane core
准备方法
合成路线和反应条件
(9S)-1-甲基-5-丙基-3,7-二氮杂双环[3.3.1]壬烷-9-醇的合成通常涉及以下步骤:
双环核的形成: 第一步涉及通过环化反应形成双环核。这可以通过在碱性条件下使合适的二胺与二卤代烷反应来实现。
羟基的引入: 9位的羟基可以通过羟基化反应引入。这可以使用四氧化锇或高锰酸钾等氧化剂来完成。
甲基化和丙基化: 甲基和丙基可以通过分别使用甲基碘和丙基溴的烷基化反应引入。
工业生产方法
在工业环境中,(9S)-1-甲基-5-丙基-3,7-二氮杂双环[3.3.1]壬烷-9-醇的生产可以通过优化反应条件和使用连续流动反应器来扩大规模。这允许更好地控制反应参数并提高产量。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,形成相应的酮或羧酸。
还原: 还原反应可以将该化合物转化为相应的胺或醇。
取代: 该化合物可以发生亲核取代反应,其中羟基可以被其他官能团取代。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 通常使用氢化铝锂和硼氢化钠等还原剂。
取代: 卤化物、硫醇和胺等亲核试剂可以在碱性或酸性条件下使用。
主要产品
氧化: 酮、羧酸
还原: 胺、醇
取代: 各种取代衍生物
科学研究应用
化学
在化学领域,(9S)-1-甲基-5-丙基-3,7-二氮杂双环[3.3.1]壬烷-9-醇被用作合成更复杂分子的构件。其独特的结构使其成为有机合成中宝贵的中间体。
生物学
在生物学研究中,这种化合物因其作为各种受体的配体的潜力而被研究。它与生物靶标相互作用的能力使其成为药物开发的候选者。
医学
在医学领域,(9S)-1-甲基-5-丙基-3,7-二氮杂双环[3.3.1]壬烷-9-醇因其潜在的治疗效果而被研究。由于其与神经递质受体的相互作用,它可能在治疗神经系统疾病中具有应用价值。
工业
在工业领域,这种化合物用于生产特种化学品和材料。其独特的性质使其适用于各种应用,包括作为催化剂或稳定剂。
作用机制
(9S)-1-甲基-5-丙基-3,7-二氮杂双环[3.3.1]壬烷-9-醇的作用机制涉及它与特定分子靶标(如受体或酶)的相互作用。该化合物可以与这些靶标结合并调节其活性,从而导致各种生物效应。所涉及的确切途径取决于具体的应用和靶标。
相似化合物的比较
类似化合物
(9S)-1-甲基-3,7-二氮杂双环[3.3.1]壬烷-9-醇: 缺少丙基,这可能会影响其结合亲和力和生物活性。
(9S)-1-丙基-3,7-二氮杂双环[3.3.1]壬烷-9-醇: 缺少甲基,这可能会影响其化学反应性和稳定性。
(9S)-1-甲基-5-乙基-3,7-二氮杂双环[3.3.1]壬烷-9-醇: 包含乙基而不是丙基,这可能会改变其物理和化学性质。
独特性
(9S)-1-甲基-5-丙基-3,7-二氮杂双环[3.3.1]壬烷-9-醇中同时存在甲基和丙基,使其具有独特的化学和生物学性质。这些取代基可以影响化合物的反应性、稳定性和与生物靶标的相互作用,使其与类似化合物有所区别。
属性
分子式 |
C11H22N2O |
|---|---|
分子量 |
198.31 g/mol |
IUPAC 名称 |
(9S)-1-methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-ol |
InChI |
InChI=1S/C11H22N2O/c1-3-4-11-7-12-5-10(2,9(11)14)6-13-8-11/h9,12-14H,3-8H2,1-2H3/t9-,10?,11?/m0/s1 |
InChI 键 |
MMZAFWCXLNNEHM-WHXUTIOJSA-N |
手性 SMILES |
CCCC12CNCC([C@@H]1O)(CNC2)C |
规范 SMILES |
CCCC12CNCC(C1O)(CNC2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[2-Chloro-6-(trifluoromethyl)phenyl]-2,2,2-trifluoroethan-1-ol](/img/structure/B11715950.png)


![(1R,2S,6R,7S)-2-methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B11715972.png)
![(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(N-hydroxyimino)acetamide](/img/structure/B11715980.png)
![N-Boc-1-[(trimethylsilyl)ethynyl]cyclobutanamine](/img/structure/B11715988.png)

![Methyl 2-[4-(Trifluoromethoxy)phenyl]pyrimidine-4-carboxylate](/img/structure/B11716002.png)


![{4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepin-7-yl}methanol](/img/structure/B11716031.png)
